tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1422496-62-5
VCID: VC6440454
InChI: InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3
Molecular Formula: C18H26N2O3
Molecular Weight: 318.417

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

CAS No.: 1422496-62-5

Cat. No.: VC6440454

Molecular Formula: C18H26N2O3

Molecular Weight: 318.417

* For research use only. Not for human or veterinary use.

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate - 1422496-62-5

Specification

CAS No. 1422496-62-5
Molecular Formula C18H26N2O3
Molecular Weight 318.417
IUPAC Name tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Standard InChI InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Standard InChI Key FZEQCEDHXUWMFR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure comprises a 2-oxa-6-azaspiro[3.4]octane system, where a five-membered oxolane ring and a four-membered azetidine ring share a common spiro carbon atom . The 6-benzyl substituent attaches to the nitrogen atom of the azetidine ring, while the tert-butyl carbamate group is linked to the octane backbone at position 8. This arrangement creates a rigid, three-dimensional scaffold that influences steric and electronic interactions in synthetic applications .

Synthesis and Manufacturing

Annulation Strategies

The synthesis of spirocyclic frameworks like 2-oxa-6-azaspiro[3.4]octane often employs annulation reactions, which construct cyclic systems through ring-forming steps . Three principal routes have been documented for related spiro compounds:

  • Cyclopentane Annulation: Building the five-membered ring first, followed by functionalization to introduce the four-membered azetidine .

  • Four-Membered Ring Annulation: Prioritizing the formation of the azetidine moiety before elaborating the oxolane ring .

  • Convergent Approaches: Combining pre-formed fragments via coupling reactions, minimizing chromatographic purifications .

For tert-butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, the benzyl group is likely introduced via alkylation or reductive amination, while the tert-butyl carbamate is appended using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Optimization Challenges

Key challenges include managing the steric hindrance imposed by the spiro system and ensuring regioselective functionalization. Source notes that minimizing purification steps and using commercially available starting materials are critical for scalability. For example, cyclization reactions employing Mitsunobu conditions or transition-metal catalysis may enhance yields .

Physicochemical Properties

Predicted and Experimental Data

The compound exhibits the following properties :

PropertyValueMethod/Prediction
Molecular Weight318.41 g/molCalculated
Density1.16 ± 0.1 g/cm³Predicted
Boiling Point445.9 ± 45.0 °CPredicted
pKa11.91 ± 0.20Predicted (basic nitrogen)
Melting PointNot reported

The high boiling point suggests limited volatility, favoring its use in solution-phase reactions. The predicted pKa of 11.91 aligns with secondary amines, indicating protonation under acidic conditions, which can influence solubility and reactivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The tert-butyl carbamate group serves as a protecting group for amines, enabling selective reactions at other sites. For instance, the benzyl group may undergo hydrogenolysis to yield primary amines, while the Boc group is cleaved under acidic conditions . This dual functionality makes the compound valuable in multi-step syntheses of bioactive molecules, particularly those targeting neurological or cardiovascular pathways .

Agrochemical Development

Spirocyclic structures are prevalent in herbicides and insecticides due to their metabolic stability. The 2-oxa-6-azaspiro[3.4]octane core may mimic natural alkaloids, enhancing interactions with enzyme active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator